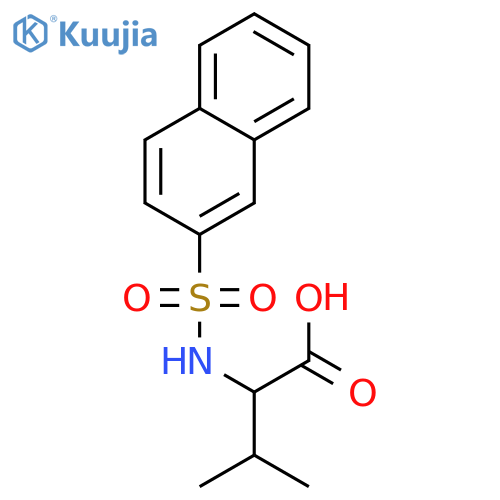Cas no 115239-41-3 (3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid)

115239-41-3 structure
商品名:3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-2-[(2-naphthylsulfonyl)amino]butanoic acid
- CHEMBL5308075
- Z45637392
- QEA23941
- Oprea1_541656
- CS-0222915
- AKOS016040286
- (2R)-3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid
- 3-methyl-2-(naphthalene-2-sulfonamido)butanoicacid
- 3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
- Oprea1_308807
- AKOS000274223
- 115239-41-3
- N-(naphthalen-2-ylsulfonyl)valine
- STK044435
- 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid
- EN300-11318
- (R)-3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid
- G33334
- 3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid
-
- インチ: InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)
- InChIKey: GFCPZHIUZCLSNZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 307.08782920Da
- どういたいしつりょう: 307.08782920Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11318-2.5g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-11318-10.0g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293585-250mg |
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95% | 250mg |
¥2484.00 | 2024-08-09 | |
| Enamine | EN300-11318-0.25g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-11318-1.0g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Chemenu | CM475639-250mg |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95%+ | 250mg |
$140 | 2023-01-04 | |
| Chemenu | CM475639-500mg |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95%+ | 500mg |
$232 | 2023-01-04 | |
| Aaron | AR019OCW-100mg |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95% | 100mg |
$116.00 | 2025-02-10 | |
| Enamine | EN300-11318-1g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 98% | 1g |
$0.0 | 2023-10-26 | |
| 1PlusChem | 1P019O4K-10g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 98% | 10g |
$1423.00 | 2023-12-26 |
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid 関連文献
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
115239-41-3 (3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
